3-(2-Bromo-1-fluoroethyl)oxetane
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Overview
Description
3-(2-Bromo-1-fluoroethyl)oxetane is a heterocyclic organic compound that contains a four-membered ring with three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its high-energy oxygen-containing non-aromatic heterocycles. Oxetanes are of significant interest due to their potential as pharmacophores with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-fluoroethyl)oxetane typically involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures. This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of oxetanes, including this compound, often utilizes optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts, such as rhodium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-fluoroethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetanes, while ring-opening reactions can produce linear alcohols or ethers .
Scientific Research Applications
3-(2-Bromo-1-fluoroethyl)oxetane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antiviral, antineoplastic, and antifungal activities.
Industry: Utilized in the production of polymers and materials science.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-fluoroethyl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromooxetane: Similar in structure but lacks the fluorine atom.
3-(2-Bromo-4-fluorophenyl)oxetane: Contains a phenyl group instead of an ethyl group.
Uniqueness
3-(2-Bromo-1-fluoroethyl)oxetane is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug discovery and other applications .
Properties
CAS No. |
2322033-19-0 |
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Molecular Formula |
C5H8BrFO |
Molecular Weight |
183.02 g/mol |
IUPAC Name |
3-(2-bromo-1-fluoroethyl)oxetane |
InChI |
InChI=1S/C5H8BrFO/c6-1-5(7)4-2-8-3-4/h4-5H,1-3H2 |
InChI Key |
KRDBIJYNCZJBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(CBr)F |
Origin of Product |
United States |
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